2-Bromo-4-chloro-5-nitropyridine
Overview
Description
2-Bromo-4-chloro-5-nitropyridine is a halogenated nitropyridine derivative with the molecular formula C5H3BrClN2O2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation and Nitration: The compound can be synthesized through a multi-step process involving the halogenation of pyridine to introduce bromine and chlorine atoms, followed by nitration to add the nitro group.
Industrial Production Methods: Large-scale production typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and controlled temperature and pressure settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Amino derivatives like 2-bromo-4-chloro-5-aminopyridine.
Substitution: A wide range of substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chloro-5-nitropyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the organoboron reagents .
Mode of Action
In the Suzuki–Miyaura coupling, 2-Bromo-4-chloro-5-nitropyridine interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that this compound is used in the synthesis of biaryls via microwave-mediated suzuki-miyaura coupling and in the synthesis of 2-pyridyl analogs .
Result of Action
The result of the action of this compound is the formation of new compounds through carbon–carbon bond formation . For example, it’s used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls and 2-pyridyl analogs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is used, benefits from mild and functional group tolerant reaction conditions . .
Comparison with Similar Compounds
2-Chloro-5-nitropyridine
2-Bromo-5-nitropyridine
2-Bromo-3-chloro-4-methyl-5-nitropyridine
2-Amino-5-bromo-4-chloro-3-nitropyridine
Properties
IUPAC Name |
2-bromo-4-chloro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWNYVVSEUNNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732498 | |
Record name | 2-Bromo-4-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137475-57-0 | |
Record name | 2-Bromo-4-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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